2-Chloro-6-methylpyridine-3,4-dicarbonitrile

Organic Synthesis Heterocyclic Chemistry Nitration

2-Chloro-6-methylpyridine-3,4-dicarbonitrile (CAS 95058-94-9) is a halogenated heterocyclic building block within the pyridine-3,4-dicarbonitrile class. It possesses a molecular formula of C8H4ClN3 and a molecular weight of 177.59 g/mol.

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
CAS No. 95058-94-9
Cat. No. B12956370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylpyridine-3,4-dicarbonitrile
CAS95058-94-9
Molecular FormulaC8H4ClN3
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)Cl)C#N)C#N
InChIInChI=1S/C8H4ClN3/c1-5-2-6(3-10)7(4-11)8(9)12-5/h2H,1H3
InChIKeyKVMHGGZZGFBXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methylpyridine-3,4-dicarbonitrile (CAS 95058-94-9): Procurement and Sourcing Guide for Chemical Intermediates


2-Chloro-6-methylpyridine-3,4-dicarbonitrile (CAS 95058-94-9) is a halogenated heterocyclic building block within the pyridine-3,4-dicarbonitrile class . It possesses a molecular formula of C8H4ClN3 and a molecular weight of 177.59 g/mol . Its structure, characterized by a chlorine atom at the 2-position, a methyl group at the 6-position, and two cyano groups at the 3- and 4-positions, distinguishes it from simpler analogs and enables its utility as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries [1].

Critical Performance Gaps: Why 2-Chloro-6-methylpyridine-3,4-dicarbonitrile (95058-94-9) is Not Interchangeable with Generic Analogs


Substituting 2-chloro-6-methylpyridine-3,4-dicarbonitrile with a generic or closely related pyridine-3,4-dicarbonitrile is not a straightforward 'drop-in' replacement due to the profound impact of its specific substitution pattern on both its chemical reactivity and the properties of the downstream products it creates [1]. The presence of a chlorine atom at the 2-position provides a unique site for selective nucleophilic aromatic substitution (SNAr), a reactivity that is absent in the non-halogenated parent compound [2]. Furthermore, the specific combination of a 2-chloro and a 6-methyl group on the electron-deficient pyridine-3,4-dicarbonitrile core influences the regioselectivity and outcome of subsequent reactions, such as nitration, relative to other halogenated analogs, as demonstrated in comparative synthetic studies [1]. Using an incorrect analog can lead to different reaction pathways, lower yields, or the synthesis of an undesired final product, thereby increasing development costs and time.

Quantitative Differentiation of 2-Chloro-6-methylpyridine-3,4-dicarbonitrile (95058-94-9) from its Closest Analogs


Distinct Regioselectivity in Nitration of 6-Methyl Substituted Analog Compared to Des-Methyl Congener

Under identical nitration conditions, 2-chloro-6-methylpyridine-3,4-dicarbonitrile (the target compound) exhibits a different regioselectivity compared to its 6-unsubstituted analog, 2-chloropyridine-3,4-dicarbonitrile. The presence of the methyl group directs the reaction to the 6-position, leading to the formation of a specific 6-(chlorodinitromethyl) derivative. This is a divergent outcome from what would be expected with the des-methyl compound [1].

Organic Synthesis Heterocyclic Chemistry Nitration

Divergent Reactivity in Nitration Compared to 2-Bromo Analog

In a comparative study, the nitration of a series of 2-halo-6-methylpyridine-3,4-dicarbonitriles was investigated. While both the 2-chloro (target) and 2-bromo analogs undergo reaction to yield 6-(chlorodinitromethyl)-2-halopyridine-3,4-dicarbonitriles, the efficiency or reaction profile may differ. The study specifically highlights the formation of the chloro derivative from the 2-chloro starting material [1].

Organic Synthesis Heterocyclic Chemistry Nitration

Enabling Regiospecific Reduction via 2-Chloro and 6-Alkyl Substitution Pattern

The specific substitution pattern of the target compound (a 2-chloro group and a 6-alkyl group, specifically a methyl) is a prerequisite for achieving regiospecific reduction of the C=N bond in the pyridine ring. This methodology has been demonstrated on 5,6-dialkyl-2-chloropyridine-3,4-dicarbonitriles, a class that includes the target compound, to yield specific dihydropyridine isomers. Analogs lacking this substitution pattern would not exhibit the same regiospecificity [1].

Organic Synthesis Heterocyclic Chemistry Reduction

Role as a Unique Intermediate in Agrochemical Synthesis

Patent literature identifies 2-chloro-6-methylpyridine-3,4-dicarbonitrile as a specific intermediate in the preparation of substituted pyridine compounds that serve as crucial precursors for widely used agricultural/horticultural insecticides [1][2]. While broader classes of pyridine derivatives are used in agrochemicals, this specific derivative's substitution pattern is cited in connection with valuable insecticidal classes [1].

Agrochemical Synthesis Pesticide Intermediate Insecticide Development

High-Value Application Scenarios for 2-Chloro-6-methylpyridine-3,4-dicarbonitrile (95058-94-9)


Synthesis of Dihydropyridine Derivatives for Biological Evaluation

This compound is an ideal starting material for medicinal chemists aiming to synthesize and evaluate novel dihydropyridine-based drug candidates. As evidenced, its 2-chloro-6-methyl substitution pattern enables a regiospecific reduction to form specific 1,2- or 1,6-dihydropyridine isomers [1]. This level of synthetic control is critical for structure-activity relationship (SAR) studies to identify lead compounds with optimized potency and selectivity.

Development of Novel Agrochemical Active Ingredients

For agrochemical research teams, this intermediate is a direct pathway to advanced pyridine-containing pesticides. Its specific halogen and methyl substitution pattern makes it a crucial precursor in the synthesis of insecticidal compounds, as indicated in recent patent literature [2][3]. Using this precise building block ensures the correct final structure of the target agrochemical is achieved.

Preparation of Dinitromethyl-Functionalized Pyridine Building Blocks

Researchers focusing on energetic materials or specialized synthetic transformations will find this compound uniquely suited for nitration studies. Unlike its 6-unsubstituted analog, the 6-methyl group directs nitration to a specific position, yielding the 6-(chlorodinitromethyl) derivative [4]. This provides access to a unique class of highly functionalized pyridine building blocks not easily accessible via other routes.

Synthesis of Complex Heterocycles via Selective Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position, activated by the adjacent electron-withdrawing cyano groups, serves as a selective handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the modular introduction of diverse amine, thiol, or other nucleophile libraries at a specific site on the pyridine core, making it an invaluable intermediate for generating chemical diversity in both pharmaceutical and material science programs.

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